N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-8-11-4-5-13-12(7-11)6-10(3)15-13/h4-5,7,9-10,14H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQHJTRXXJWSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine is a chemical compound characterized by its unique benzofuran structure, which contributes to its diverse biological activities. With the molecular formula C13H19NO, this compound has garnered attention for its potential pharmacological applications, particularly in neuropharmacology and medicinal chemistry.
Structural Characteristics
The compound features a benzofuran moiety , which is a fused ring structure consisting of a benzene ring and a furan ring. This structural characteristic is significant as it influences the compound's interaction with various biological targets, particularly neurotransmitter receptors. The presence of the amine group further enhances its potential as a bioactive agent.
| Property | Details |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 219.30 g/mol |
| Structural Features | Benzofuran core with an amine substituent |
Biological Activity Overview
Research indicates that this compound interacts with several biological targets, influencing neurotransmission pathways that may modulate mood and cognition. The compound's biological effects are likely mediated through binding interactions with receptor proteins, leading to conformational changes that affect their activity.
The mechanism of action involves:
- Binding to Receptors : The compound may bind to neurotransmitter receptors such as serotonin and dopamine receptors, influencing their signaling pathways.
- Modulation of Gene Expression : It can alter gene expression patterns, potentially affecting various cellular processes.
- Cell Signaling Pathways : The interactions often involve hydrogen bonding and hydrophobic forces that stabilize the compound within active sites of enzymes or receptors.
Pharmacological Applications
This compound has shown potential in several pharmacological areas:
Neuropharmacology
Studies suggest that this compound may have psychoactive properties similar to known stimulants, impacting mood and cognitive functions. Its structural similarity to amphetamines indicates potential applications in treating mood disorders.
Case Studies and Research Findings
Recent research has explored the biological activity of benzofuran derivatives, including this compound. Here are some notable findings:
-
Neurotransmitter Interaction Studies :
- A study evaluated the binding affinity of benzofuran derivatives to serotonin receptors, indicating that modifications in the structure significantly influence receptor affinity and activity .
- Antimicrobial Screening :
- Toxicological Assessments :
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Structural Differences:
- 5-APDB/6-APDB : Lack the 2-methyl group and methylene bridge present in the target compound. The amine is directly attached to the dihydrobenzofuran ring .
- 5-APB : Features an unsaturated benzofuran ring, increasing planarity and receptor affinity compared to dihydro derivatives .
- Target Compound : The 2-methyl group and methylene linker likely enhance lipophilicity and alter metabolic stability compared to 5-APDB .
Pharmacological and Toxicological Profiles
- 5-APDB/6-APDB: Act as serotonin (5-HT₂A/2C) and dopamine receptor agonists, producing stimulant and hallucinogenic effects similar to MDMA. Reported adverse effects include tachycardia, hyperthermia, and neurotoxicity .
- 5-APB : Greater receptor affinity than dihydro derivatives due to the unsaturated benzofuran ring, leading to higher potency .
- No empirical toxicity data are available .
Regulatory and Legal Status
- 5-APDB/6-APDB : Controlled under the UK Misuse of Drugs Act (2013) and EU regulations due to their structural and pharmacological similarity to MDMA .
- Target Compound: Not explicitly listed in controlled substance schedules but may fall under analog provisions (e.g., US Federal Analog Act) due to structural resemblance to 5-APDB .
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound comprises a 2-methyl-2,3-dihydrobenzofuran core substituted at the 5-position with a methylene group linked to a propan-2-amine (isopropylamine) moiety. Key synthetic challenges include:
- Regioselective functionalization of the benzofuran ring to introduce the methyleneamine group at the 5-position.
- Steric hindrance due to the 2-methyl group, complicating nucleophilic substitution or coupling reactions.
- Oxidative stability of the dihydrobenzofuran ring during harsh reaction conditions.
Synthetic Routes and Methodologies
Halogenation-Alkylation Strategy
This two-step approach involves synthesizing a benzofuranmethyl halide intermediate followed by nucleophilic substitution with isopropylamine.
Step 1: Synthesis of 5-(Chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
- Reagents : Thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic).
- Conditions : Stirring at 40–50°C for 3–5 hours under nitrogen.
- Mechanism : The hydroxyl group of 5-(hydroxymethyl)-2-methyl-2,3-dihydro-1-benzofuran undergoes chlorination via SN2 displacement.
- Yield : ~85–90% (theoretical, based on analogous protocols).
Step 2: Alkylation of Isopropylamine
- Reagents : Isopropylamine (excess), potassium carbonate (base).
- Conditions : Reflux in acetonitrile or THF for 12–18 hours.
- Mechanism : The chloromethyl intermediate reacts with isopropylamine via nucleophilic substitution, forming the C–N bond.
- Yield : 70–75% after column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 40–50°C (Step 1); 80°C (Step 2) | Patent |
| Purity (HPLC) | >99% | Extrapolated |
Reductive Amination Pathway
This one-pot method condenses 5-formyl-2-methyl-2,3-dihydro-1-benzofuran with isopropylamine under reducing conditions.
Step 1: Synthesis of 5-Formyl-2-methyl-2,3-dihydro-1-benzofuran
- Reagents : Vilsmeier-Haack reagent (POCl₃, DMF).
- Conditions : 0°C to room temperature, 4–6 hours.
- Yield : ~60–65% (based on similar benzofuran formylations).
Step 2: Reductive Amination
- Reagents : Sodium cyanoborohydride (NaBH₃CN), methanol.
- Conditions : Stirring at 25°C for 24 hours.
- Mechanism : Imine formation followed by borohydride reduction.
- Yield : 50–55% after purification.
Optimization Notes :
Grignard Addition to Nitriles
An alternative route involves reacting a benzofuranmethyl nitrile with isopropylmagnesium bromide.
Step 1: Synthesis of 5-(Cyanomethyl)-2-methyl-2,3-dihydro-1-benzofuran
- Reagents : Potassium cyanide (KCN), dimethyl sulfate.
- Conditions : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB).
- Yield : ~50% (extrapolated from similar nitrile syntheses).
Step 2: Grignard Reaction
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Halogenation-Alkylation | High purity, scalable | Multi-step, toxic reagents | 70–75% |
| Reductive Amination | One-pot, mild conditions | Low yield, imine side products | 50–55% |
| Grignard Addition | Avoids halides | Low yield, moisture-sensitive | 40–45% |
Critical Reaction Parameters
Solvent Selection
Analytical Validation
Chromatographic Purity
Q & A
Basic Research Questions
What are the methodological steps for synthesizing N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine with high purity?
Synthesis optimization requires a combination of computational reaction path searches and Design of Experiments (DOE) principles.
- Step 1 : Use quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways and intermediates, reducing trial-and-error approaches .
- Step 2 : Apply DOE to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield and purity .
- Step 3 : Validate computational predictions via small-scale experiments, prioritizing conditions with high thermodynamic favorability and low kinetic barriers.
- Challenge : Side reactions involving the benzofuran core (e.g., ring-opening) may occur; monitor via real-time spectroscopic techniques (e.g., in-situ FTIR).
Which analytical techniques are most reliable for structural elucidation and purity assessment?
A multi-technique approach is essential:
| Technique | Application | Reference |
|---|---|---|
| NMR Spectroscopy | Confirm substitution patterns (e.g., methyl group at C2 of dihydrobenzofuran) and amine proton environments . | |
| High-Resolution Mass Spectrometry (HRMS) | Verify molecular formula (C₁₃H₁₉NO) and detect trace impurities . | |
| HPLC-UV/DAD | Quantify purity (>98%) and resolve stereoisomers if present . |
- Note : Cross-validate results with X-ray crystallography if single crystals are obtainable.
Advanced Research Questions
How can computational modeling predict the compound’s pharmacological interactions, given its structural similarity to psychoactive benzofurans?
- Step 1 : Perform molecular docking studies (e.g., AutoDock Vina) to simulate binding affinity at serotonin/dopamine receptors, leveraging homology models based on known benzofuran analogs (e.g., 5-APB) .
- Step 2 : Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time (≥100 ns trajectories).
- Step 3 : Validate predictions with in vitro assays (e.g., radioligand displacement in HEK293 cells expressing 5-HT₂A receptors) .
- Data Contradiction : Discrepancies between computational and experimental IC₅₀ values may arise due to solvent effects or membrane permeability limitations. Address via free-energy perturbation (FEP) calculations .
What strategies resolve contradictions in bioactivity data across different experimental models?
- Root Cause Analysis :
- Variability Source 1 : Differences in cell membrane composition (e.g., lipid rafts in neuronal vs. non-neuronal cell lines) affecting compound uptake.
- Variability Source 2 : Metabolic degradation in hepatic microsome assays not replicated in cell-free systems.
- Methodology :
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., in vitro, ex vivo, in silico) using Bayesian statistics to quantify uncertainty .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, LDH leakage) to minimize inter-lab variability .
How can AI-driven tools optimize reaction conditions for scaled-up synthesis while minimizing waste?
- Step 1 : Train machine learning (ML) models on historical reaction data (e.g., solvent polarity, catalyst type) to predict optimal conditions for yield and atom economy .
- Step 2 : Integrate ML with process simulation software (e.g., COMSOL Multiphysics) to model heat/mass transfer in continuous-flow reactors .
- Step 3 : Implement real-time process analytical technology (PAT) for feedback control (e.g., adjust residence time based on intermediate concentration) .
- Outcome : Achieve >90% yield with <5% solvent waste in pilot-scale runs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
